Cas no 481049-68-7 (6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)

6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a bromo substituent at the 6-position and a 4-fluorophenyl group at the 2-position. The 3-carbaldehyde functional group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. Its structural features are advantageous for applications in medicinal chemistry, where it can serve as a precursor for biologically active molecules. The presence of both bromine and fluorine atoms offers opportunities for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling tailored modifications for target-oriented research.
6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde structure
481049-68-7 structure
Product name:6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde
CAS No:481049-68-7
MF:C14H8N2OFBr
Molecular Weight:319.129
CID:3148043
PubChem ID:2756999

6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde
    • 481049-68-7
    • 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
    • 6-bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
    • 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-alpha]pyridine-3-carbaldehyde
    • SCHEMBL5421256
    • 6-bromo-2-(4-fluorophenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde
    • 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]-pyridine-3-carbaldehyde
    • UHMYGEVXUNEGAN-UHFFFAOYSA-N
    • MDL: MFCD04117023
    • インチ: InChI=1S/C14H8BrFN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H
    • InChIKey: UHMYGEVXUNEGAN-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)F)C2=C(C=O)N3C=C(C=CC3=N2)Br

計算された属性

  • 精确分子量: 317.98040Da
  • 同位素质量: 317.98040Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 335
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 34.4Ų

6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM286885-1g
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
481049-68-7 97%
1g
$607 2021-08-18
Chemenu
CM286885-1g
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
481049-68-7 97%
1g
$643 2023-01-07

6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde 関連文献

6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehydeに関する追加情報

Recent Advances in the Study of 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde (CAS: 481049-68-7)

The compound 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde (CAS: 481049-68-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, featuring an imidazo[1,2-a]pyridine core, is of particular interest for its structural versatility and biological activity. Recent studies have explored its synthesis, pharmacological properties, and potential therapeutic applications, making it a promising candidate for further investigation.

One of the key areas of research has focused on the synthesis and optimization of 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The method involves a multi-step reaction sequence, including a palladium-catalyzed cross-coupling step, which has been optimized for efficiency and scalability. This advancement is critical for enabling further pharmacological evaluation and potential commercialization.

In terms of biological activity, recent in vitro studies have demonstrated that 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde exhibits potent inhibitory effects against several kinase targets, including those implicated in cancer and inflammatory diseases. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed nanomolar activity against a specific kinase target, with a promising selectivity profile. These findings suggest its potential as a lead compound for the development of kinase inhibitors, a class of drugs with broad therapeutic applications.

Further investigations have explored the compound's mechanism of action. Molecular docking studies and X-ray crystallography have revealed that 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde binds to the ATP-binding site of target kinases, inducing conformational changes that inhibit their activity. These structural insights are invaluable for the rational design of derivatives with enhanced potency and selectivity. Additionally, computational studies have predicted favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, further supporting its drug-like potential.

Despite these promising findings, challenges remain in the development of 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde as a therapeutic agent. Current research is addressing issues such as off-target effects and toxicity profiles. A recent preclinical study highlighted the need for further optimization to reduce potential hepatotoxicity, a common concern with kinase inhibitors. Researchers are also exploring prodrug strategies to improve the compound's solubility and bioavailability, which could enhance its clinical applicability.

In conclusion, 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde (CAS: 481049-68-7) represents a promising scaffold for drug discovery, with recent advances in synthesis, biological evaluation, and mechanistic understanding paving the way for future development. Ongoing research aims to address remaining challenges and unlock its full therapeutic potential, particularly in oncology and inflammatory diseases. The compound's unique structural features and biological activity make it a valuable subject for continued investigation in the chemical biology and medicinal chemistry communities.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue